molecular formula C9H14O3 B1648246 Methyl 3-cyclopentyl-3-oxopropanoate

Methyl 3-cyclopentyl-3-oxopropanoate

Cat. No.: B1648246
M. Wt: 170.21 g/mol
InChI Key: CTALSEJBMUILAM-UHFFFAOYSA-N
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Description

Methyl 3-cyclopentyl-3-oxopropanoate is a β-keto ester characterized by a cyclopentyl group attached to the β-carbon of a propanoate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 3-cyclopentyl-3-oxopropanoate

InChI

InChI=1S/C9H14O3/c1-12-9(11)6-8(10)7-4-2-3-5-7/h7H,2-6H2,1H3

InChI Key

CTALSEJBMUILAM-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)C1CCCC1

Canonical SMILES

COC(=O)CC(=O)C1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their differentiating features:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications
Methyl 3-cyclopentyl-3-oxopropanoate Not explicitly provided C9H14O3 (inferred) ~170.21 (calculated) Cyclopentyl, methyl ester Presumed intermediate for pharmaceuticals
Ethyl 3-cyclopentyl-3-oxopropanoate 24922-00-7 C10H16O3 184.23 Cyclopentyl, ethyl ester Precursor to amides (e.g., 73% yield in amidation)
Methyl 3-cyclopropyl-3-oxopropanoate 32249-35-7 C7H10O3 142.15 Cyclopropyl, methyl ester Higher ring strain; potential reactivity differences
Ethyl 3-Cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate Not provided C16H20O3 260.33 Cyclopropyl, ethyl ester, 3-methylbenzyl Enhanced steric bulk; used in alkylation reactions
Potassium 3-cyclohexyl-2,2-difluoro-3-oxopropanoate Not provided C10H13F2KO3 264.30 Cyclohexyl, difluoro, potassium salt Increased electronegativity; solubility in polar solvents

Structural and Reactivity Analysis

Cycloalkyl Substituents

  • Cyclopentyl vs. Cyclopropyl: Cyclopentyl groups impose moderate steric hindrance and stabilize intermediates via hyperconjugation.
  • Cyclohexyl: Larger and more lipophilic, cyclohexyl derivatives (e.g., potassium 3-cyclohexyl-2,2-difluoro-3-oxopropanoate) may exhibit altered solubility profiles and slower reaction kinetics due to increased steric bulk .

Ester Groups

  • Methyl vs. Ethyl Esters: Methyl esters generally exhibit higher volatility and lower molecular weight compared to ethyl esters. For example, ethyl 3-cyclopentyl-3-oxopropanoate (MW 184.23) is heavier than its methyl counterpart (MW ~170.21), which may influence boiling points and chromatographic behavior .

Electronic Modifications

  • Fluorination: Difluoro-substituted analogs (e.g., potassium 3-cyclohexyl-2,2-difluoro-3-oxopropanoate) exhibit enhanced electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. This contrasts with non-fluorinated derivatives, which require stronger bases for enolate formation .

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